Cas no 2171867-98-2 (2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine structure
2171867-98-2 structure
商品名:2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
CAS番号:2171867-98-2
MF:C12H22N4
メガワット:222.329882144928
CID:5862014
PubChem ID:165587574

2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
    • EN300-1598061
    • 2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • 2171867-98-2
    • インチ: 1S/C12H22N4/c1-8(2)9(3)16-12(10-4-5-10)11(6-7-13)14-15-16/h8-10H,4-7,13H2,1-3H3
    • InChIKey: DSPVZDJMAOZQFO-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)C(C)C)C(=C(CCN)N=N1)C1CC1

計算された属性

  • せいみつぶんしりょう: 222.18444672g/mol
  • どういたいしつりょう: 222.18444672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1598061-0.05g
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
0.05g
$1573.0 2023-06-04
Enamine
EN300-1598061-10.0g
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
10g
$8049.0 2023-06-04
Enamine
EN300-1598061-0.1g
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
0.1g
$1648.0 2023-06-04
Enamine
EN300-1598061-5000mg
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
5000mg
$5429.0 2023-09-23
Enamine
EN300-1598061-10000mg
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
10000mg
$8049.0 2023-09-23
Enamine
EN300-1598061-2500mg
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
2500mg
$3670.0 2023-09-23
Enamine
EN300-1598061-100mg
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
100mg
$1648.0 2023-09-23
Enamine
EN300-1598061-1000mg
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
1000mg
$1872.0 2023-09-23
Enamine
EN300-1598061-500mg
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
500mg
$1797.0 2023-09-23
Enamine
EN300-1598061-1.0g
2-[5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171867-98-2
1g
$1872.0 2023-06-04

2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Recent Advances in the Study of 2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2171867-98-2)

The compound 2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2171867-98-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The triazole moiety, combined with the cyclopropyl and isopentyl groups, confers unique pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for drug discovery. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its mechanism of action and optimize its biological activity.

One of the key breakthroughs in the study of this compound is its potential as an inhibitor of specific protein-protein interactions (PPIs) involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine exhibited potent inhibitory effects against the MDM2-p53 interaction, a critical target in oncology. The study reported IC50 values in the nanomolar range, suggesting high specificity and efficacy.

In addition to its anticancer properties, recent research has explored the compound's potential as an antimicrobial agent. A 2024 study in ACS Infectious Diseases revealed that structural analogs of this compound displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways.

The synthesis of 2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine has also seen significant advancements. A recent publication in Organic Letters described a novel, scalable synthetic route that utilizes click chemistry and asymmetric catalysis to achieve high yields and enantiomeric purity. This methodological innovation is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and formulation optimization. Ongoing research is focused on designing prodrugs and nanoformulations to enhance its therapeutic index.

In conclusion, 2-5-cyclopropyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2171867-98-2) represents a versatile and promising candidate in the field of medicinal chemistry. Its dual potential as an anticancer and antimicrobial agent, coupled with recent advancements in its synthesis, underscores its significance in drug discovery. Future research should prioritize translational studies to evaluate its safety and efficacy in vivo, paving the way for potential clinical applications.

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